1,5-dimethyl-N-(4-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
1,5-dimethyl-N-[(4-methylphenyl)methyl]-3-(trifluoromethyl)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O/c1-9-4-6-11(7-5-9)8-19-14(22)12-10(2)21(3)20-13(12)15(16,17)18/h4-7H,8H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSVSKPSFTVBIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(N(N=C2C(F)(F)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,5-Dimethyl-N-(4-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. Pyrazole derivatives, including this compound, have been studied for their anti-inflammatory, anticancer, and analgesic properties. This article reviews the biological activity of this specific pyrazole derivative, synthesizing findings from various research studies.
- Molecular Formula : C13H14F3N3O
- Molecular Weight : 295.27 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly focusing on its anti-inflammatory and anticancer properties.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives can exhibit significant anti-inflammatory effects. For instance:
- Compounds similar to this compound have demonstrated inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process.
- A study reported that certain pyrazole derivatives had IC50 values for COX-2 inhibition as low as 0.01 µM, indicating potent anti-inflammatory potential compared to standard drugs like celecoxib .
Anticancer Activity
The anticancer potential of pyrazole compounds has been well documented:
- The compound has shown cytotoxic effects against various cancer cell lines. For example, related derivatives have exhibited IC50 values in the micromolar range against MCF7 (breast cancer) and NCI-H460 (lung cancer) cell lines .
- A comparative analysis revealed that some pyrazole derivatives could induce apoptosis in cancer cells while sparing normal cells, highlighting their selective cytotoxicity .
Case Studies and Research Findings
| Study | Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| Bouabdallah et al. | N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 | Cytotoxic |
| Wei et al. | Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate | A549 | 26 | Growth Inhibition |
| Xia et al. | 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide | Multiple | 49.85 | Apoptosis Induction |
Mechanistic Insights
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of COX Enzymes : By blocking COX activity, the compound potentially reduces the synthesis of pro-inflammatory mediators.
- Induction of Apoptosis : Certain analogs have been shown to activate apoptotic pathways in cancer cells, leading to reduced cell viability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
- Trifluoromethyl vs. Chloro/Cyano: The target compound’s trifluoromethyl group (CF₃) confers higher electronegativity and lipophilicity compared to chloro (Cl) or cyano (CN) groups in analogs like 3a . This may enhance membrane permeability and bioavailability.
- Methylbenzyl vs.
- Molecular Weight: The target compound (~335 g/mol) is smaller than 492457-39-3 (502.51 g/mol), which contains a pyrazolo-pyrimidine core, suggesting better solubility and oral absorption .
Challenges and Limitations
- Synthetic Complexity: Introducing the trifluoromethyl group requires specialized reagents (e.g., trifluoromethylation agents), increasing cost compared to chloro or methyl analogs.
- Solubility Trade-offs: The hydrophobic 4-methylbenzyl group may reduce aqueous solubility, necessitating formulation strategies like salt formation or co-solvents.
Q & A
Q. What are the optimized synthetic routes for 1,5-dimethyl-N-(4-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step protocols starting with condensation of pyrazole precursors and functionalization with trifluoromethyl and benzyl groups. Key steps include:
- Step 1 : Formation of the pyrazole core via cyclization of hydrazine derivatives with β-ketoesters or diketones .
- Step 2 : Introduction of the trifluoromethyl group using reagents like CF₃COCl or CF₃SO₃K under acidic conditions .
- Step 3 : N-Benzylation with 4-methylbenzyl chloride in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF .
Q. Critical Parameters :
- Temperature control (<60°C) minimizes side reactions during benzylation .
- Solvent choice (DMF vs. THF) affects reaction kinetics; DMF enhances solubility of intermediates .
Table 1 : Synthesis Yield Optimization
| Step | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | EtOH | 80 | 65–70 | |
| 2 | DCM | 25 | 75 | |
| 3 | DMF | 50 | 82 |
Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?
Methodological Answer:
- Single-Crystal XRD : Resolves 3D molecular geometry and confirms regiochemistry of substituents (e.g., trifluoromethyl placement) .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) that stabilize the crystal lattice .
- NMR Spectroscopy : ¹⁹F NMR is critical for verifying the trifluoromethyl group’s presence and electronic environment .
- Mass Spectrometry (HRMS) : Validates molecular weight and detects impurities from incomplete functionalization .
Q. How can researchers address solubility limitations in biological assays?
Methodological Answer: The compound’s low aqueous solubility (common in trifluoromethylated aromatics) can be mitigated by:
- Co-solvent Systems : Use DMSO-water mixtures (<10% DMSO) to maintain compound stability .
- Nanoparticle Formulation : Encapsulation in PEGylated liposomes improves bioavailability for in vitro studies .
- Derivatization : Introducing polar groups (e.g., hydroxyl, carboxyl) at non-critical positions enhances solubility without compromising activity .
Advanced Research Questions
Q. What computational strategies are recommended for predicting reaction pathways and supramolecular interactions?
Methodological Answer:
- Density Functional Theory (DFT) : Models reaction energetics (e.g., activation barriers for trifluoromethylation) and electronic properties (e.g., Fukui indices for electrophilic sites) .
- Molecular Docking : Predicts binding modes with biological targets (e.g., enzymes) by analyzing steric and electronic complementarity .
- Reaction Path Search Algorithms : Tools like GRRM or AFIR identify low-energy pathways for complex multi-step syntheses .
Table 2 : Computational Parameters for Reaction Design
Q. How can contradictions in biological activity data be resolved?
Methodological Answer: Discrepancies in reported bioactivity (e.g., variable IC₅₀ values) often arise from:
- Assay Conditions : Differences in pH, temperature, or co-solvents alter compound stability .
- Structural Analogues : Minor substituent changes (e.g., methyl vs. ethyl groups) significantly impact target binding .
Resolution Strategy :
Standardize assay protocols (e.g., fixed DMSO concentration).
Perform structure-activity relationship (SAR) studies to isolate critical functional groups .
Q. What mechanistic insights exist for the compound’s supramolecular assembly?
Methodological Answer: The compound’s crystal packing is stabilized by:
- C–H···O/F Interactions : Between the trifluoromethyl group and adjacent aromatic protons .
- π-π Stacking : Between benzyl and pyrazole rings, quantified via Hirshfeld surface analysis (≈15% contribution to lattice energy) .
Experimental Validation : - Temperature-dependent XRD reveals thermal expansion coefficients linked to interaction strength .
Q. How does the trifluoromethyl group influence electronic and steric properties?
Methodological Answer:
- Electron-Withdrawing Effect : The -CF₃ group reduces electron density on the pyrazole ring, confirmed by NBO analysis (charge at C3: +0.32 e) .
- Steric Effects : Van der Waals volume calculations show the -CF₃ group increases molecular bulk by 18% compared to -CH₃ .
Implications : - Enhanced metabolic stability due to reduced cytochrome P450 binding .
- Altered regioselectivity in electrophilic substitution reactions .
Q. What advanced statistical methods optimize reaction conditions for scale-up?
Methodological Answer:
- Design of Experiments (DoE) : Response surface methodology (RSM) identifies optimal temperature, solvent ratio, and catalyst loading .
- Principal Component Analysis (PCA) : Reduces variables in multi-step syntheses (e.g., identifies critical steps affecting yield) .
Table 3 : DoE Results for Benzylation Step
| Factor | Low Level | High Level | Optimal Level |
|---|---|---|---|
| Temperature (°C) | 40 | 60 | 50 |
| K₂CO₃ (equiv.) | 1.0 | 1.5 | 1.2 |
| Reaction Time (h) | 6 | 12 | 8 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
